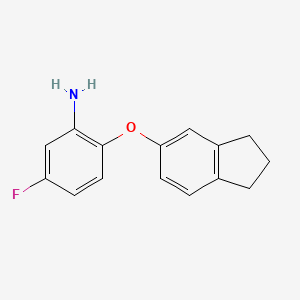

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine

Description

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine (molecular formula: C₁₅H₁₄FNO, molecular weight: 243.28 g/mol) is a fluorinated aromatic amine derivative featuring a 2,3-dihydroindene (indenyl) moiety linked via an ether group to a 5-fluorophenylamine structure. This compound is primarily utilized in research settings, as indicated by its classification as a reagent for scientific investigations rather than clinical applications .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSXOVIKMZISOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210155 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937596-45-7 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937596-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine typically involves the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorinated Phenylamine: The fluorinated phenylamine can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with an amine group.

Coupling Reaction: The final step involves coupling the indene moiety with the fluorinated phenylamine using a suitable coupling agent such as palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Materials Science: It is used in the development of advanced materials, including polymers and organic semiconductors.

Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Indenyloxy Moieties

Several compounds sharing the 2,3-dihydro-1H-inden-5-yloxy group but differing in substituents have been synthesized and characterized. Key examples include:

Piperazine Derivatives (–3)

These compounds feature a phenethyl group connected to the indenyloxy moiety and a substituted piperazine ring. Examples include:

- 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine (17) : Melting point 79.8–80.5°C, yield 52%, with a 4-fluorophenyl substituent .

Key Differences :

- The target compound lacks the piperazine ring and phenethyl linker present in these analogs.

- Fluorine substitution in the target is on the phenylamine ring, whereas in compound 17, fluorine is on the piperazine-attached phenyl group.

Positional Isomers ()

- 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-fluorophenylamine : A positional isomer with fluorine at the 3-position instead of the 5-position on the phenylamine ring. This subtle change could alter electronic properties and biological activity .

Functional Group Variants

- 2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine hydrochloride (): An ethylamine derivative with a hydrochloride salt (molecular formula C₁₁H₁₆ClNO, molecular weight 213.71 g/mol). It is classified as an irritant, highlighting the impact of functional groups on safety profiles .

- N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide (): Incorporates an acetamide group instead of phenylamine, demonstrating versatility in derivatization .

Physicochemical Properties Comparison

Observations :

- Piperazine derivatives generally exhibit higher molecular weights (e.g., 443.54 g/mol for compound 17) due to the phenethyl-piperazine structure.

- Melting points vary significantly: halogenated derivatives (e.g., compound 20 with Cl) show higher melting points (~83–84°C) compared to non-halogenated analogs.

- Fluorine substitution position (3- vs. 5-) in phenylamine isomers may influence crystallinity and solubility.

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine, also known by its PubChem CID 19627140, is a compound with notable potential in medicinal chemistry. Its unique structure, which includes a fluorinated phenylamine moiety and a dihydroindenyl ether, suggests various biological activities that merit investigation. This article explores the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C15H14FNO

- Molecular Weight : 243.28 g/mol

- CAS Number : 937596-45-7

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

- Rotatable Bonds : 2

Inflammatory Bowel Disease (IBD)

Recent studies have indicated that derivatives of the compound show significant promise in treating inflammatory bowel disease (IBD). A key study demonstrated that certain derivatives exhibited over 70% inhibition of TNF-α-induced monocyte adhesion to colon epithelial cells, a crucial factor in IBD pathogenesis. The inhibition was linked to a decrease in reactive oxygen species (ROS) production and the expression of ICAM-1 and MCP-1, which are pivotal in monocyte recruitment and adhesion .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the compound's structure can enhance its biological efficacy. For instance, compounds with different substitutions on the phenyl ring showed varying degrees of inhibitory activity against TNF-α expression and AP-1 transcriptional activity. Notably, one compound demonstrated significant efficacy in an in vivo colitis model, highlighting its potential as a therapeutic agent for IBD .

Case Study 1: Efficacy in Animal Models

A study involving a rat model of colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) confirmed the anti-inflammatory properties of the compound. The results indicated a dose-dependent reduction in colitis symptoms when treated with specific derivatives of 2-(2,3-dihydro-1H-inden-5-yloxy)-5-fluorophenylamine .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound's inhibitory effects on TNF-α were mediated through the suppression of NF-κB and AP-1 pathways. This dual inhibition is crucial as both transcription factors are involved in the inflammatory response associated with IBD .

Comparative Analysis of Related Compounds

Q & A

Q. What are the recommended synthetic pathways for 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 5-hydroxy-2,3-dihydro-1H-indene with 5-fluoro-2-nitrophenylamine via nucleophilic aromatic substitution under basic conditions. Optimization includes:

- Temperature : 80–100°C in DMF or DMSO to enhance solubility .

- Catalysts : Use of NaHSO₃ or K₂CO₃ to stabilize intermediates and improve yields .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.

Table 1 : Example reaction parameters from analogous fluoro-phenylamine syntheses:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction time | 18–24 h | |

| Solvent polarity | DMF > DMSO | |

| Yield (%) | 55–70% |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (C₁₅H₁₃FNO₂; calc. MW 270.27) and detect impurities.

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for indene and fluorophenyl groups) and NH₂ resonance (δ 4.5–5.0 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance).

Q. What are the key physicochemical properties influencing its stability in laboratory storage?

- Methodological Answer :

- Hydrolytic Stability : Susceptible to degradation in aqueous acidic/basic conditions due to the labile ether linkage. Store under inert gas (N₂/Ar) at –20°C .

- Photostability : Fluorophenyl groups may undergo photodecomposition; use amber vials and minimize UV exposure .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate:

- LogP (Octanol-water) : Predicted ~2.8, indicating moderate hydrophobicity and potential bioaccumulation .

- Biodegradation : Use EPI Suite™ to assess persistence; indene derivatives often show low biodegradability .

- Ecotoxicity : Test against Daphnia magna or Vibrio fischeri for acute toxicity thresholds (EC₅₀) .

Q. What experimental designs are suitable for studying its metabolic pathways in vitro?

- Methodological Answer : Use a split-plot design with:

- Main plots : Liver microsomes (human vs. rodent).

- Subplots : Incubation time (0, 30, 60, 120 min).

- Replicates : n=4 per group .

Analyze metabolites via LC-HRMS, focusing on oxidative deamination (NH₂ → NO) and indene ring hydroxylation .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis with inclusion criteria:

- Assay consistency : Normalize data to common controls (e.g., % inhibition relative to baseline).

- Dose-response validation : Exclude studies with non-linear regression (R² < 0.9).

- Statistical reconciliation : Apply random-effects models to account for inter-study variability .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GPCRs.

- Cryo-EM : Resolve binding conformations at sub-3Å resolution .

- Fluorescence anisotropy : Quantify competitive displacement with labeled ligands .

Data Contradiction Analysis

Q. Why do different studies report varying thermal decomposition profiles?

- Methodological Answer : Variations arise from:

- Heating rate : Faster rates (>10°C/min) may obscure intermediate phases.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways.

Standardize TGA protocols (5°C/min, N₂ purge) for comparability .

Q. How to address discrepancies in cytotoxicity IC₅₀ values between cell lines?

- Methodological Answer : Normalize data using:

- Cell viability assays : Compare MTT vs. ATP-luciferase results.

- P-glycoprotein inhibition : Co-treat with verapamil to assess efflux pump interference .

Methodological Frameworks

Q. What statistical models are robust for dose-response studies involving this compound?

-

Methodological Answer :

Use four-parameter logistic (4PL) regression to model sigmoidal curves:Validate with Akaike Information Criterion (AIC) to compare model fits <span data-key="32" class="reference-num" data-pages="undefined">17</span>.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.